molecular formula C23H18FN3OS B11239984 N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide

N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide

Cat. No.: B11239984
M. Wt: 403.5 g/mol
InChI Key: BXRKJLOKJBHWHD-UHFFFAOYSA-N
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Description

N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide is a high-purity chemical compound offered for research purposes. It belongs to a class of fused heterocyclic compounds featuring an imidazo[2,1-b][1,3]thiazole core, a structure of significant interest in medicinal chemistry. While specific pharmacological data for this exact molecule may be limited, compounds within this structural class have demonstrated promising therapeutic potential. Related molecules based on the 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole scaffold have been investigated as novel anti-inflammatory agents, functioning as dual inhibitors of arachidonic acid metabolism . The primary metabolic pathway for these related compounds has been shown to proceed via sequential sulfur and nitrogen oxidation steps catalyzed by cytochrome P-450 enzymes . The structural core of this compound is also recognized in the development of agents for other conditions, underscoring its versatility as a scaffold in drug discovery . Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry, or as a pharmacological tool for probing biological pathways. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C23H18FN3OS

Molecular Weight

403.5 g/mol

IUPAC Name

N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]naphthalene-1-carboxamide

InChI

InChI=1S/C23H18FN3OS/c24-17-10-8-16(9-11-17)21-20(27-12-13-29-23(27)26-21)14-25-22(28)19-7-3-5-15-4-1-2-6-18(15)19/h1-11H,12-14H2,(H,25,28)

InChI Key

BXRKJLOKJBHWHD-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(N21)CNC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Hantzsch-Thiazole Cyclization

The imidazo[2,1-b]thiazole scaffold is constructed via a Hantzsch-type cyclization between a thioamide and a phenacyl bromide derivative. For the target compound, 4-fluorophenacyl bromide serves as the electrophilic component, while a substituted thioamide provides the sulfur and nitrogen backbone.

Procedure :

  • Dissolve 4-fluorophenacyl bromide (1.0 equiv) and 2-aminothiazole-4-carbothioamide (1.0 equiv) in ethanol.

  • Add triethylamine (2.0 equiv) as a base catalyst.

  • Reflux at 80°C for 4–6 hours to yield 6-(4-fluorophenyl)imidazo[2,1-b]thiazole (Intermediate A ).

Key Data :

  • Yield : 75–85%

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, H-2), 7.89–7.72 (m, 4H, Ar-H), 6.95 (s, 1H, H-5).

Bromomethyl Functionalization at Position 5

To introduce the methylene bridge required for amide coupling, Intermediate A undergoes bromination at the 5-position.

Procedure :

  • Treat Intermediate A with N-bromosuccinimide (NBS, 1.2 equiv) in carbon tetrachloride.

  • Initiate radical bromination using AIBN (azobisisobutyronitrile) as a catalyst under UV light.

  • Isolate 5-(bromomethyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,thiazole (Intermediate B ) via column chromatography (hexane:ethyl acetate, 3:1).

Key Data :

  • Yield : 60–70%

  • MS (ESI) : m/z 355.2 [M+H]+.

Amide Bond Formation

Synthesis of Naphthalene-1-Carboxamide

The naphthalene moiety is prepared separately through Friedel-Crafts acylation followed by hydrolysis and activation:

Procedure :

  • React naphthalene with acetyl chloride in the presence of AlCl3 to yield 1-acetylnaphthalene .

  • Oxidize the acetyl group to a carboxylic acid using KMnO4 in acidic conditions.

  • Convert 1-naphthoic acid to its acid chloride using thionyl chloride (SOCl2).

Key Data :

  • 1H NMR (CDCl3): δ 8.45 (d, 1H, Ar-H), 7.92–7.85 (m, 3H, Ar-H), 7.55–7.48 (m, 3H, Ar-H).

Coupling via Nucleophilic Substitution

Intermediate B is coupled with the naphthalene-1-carboxamide through a nucleophilic substitution reaction:

Procedure :

  • Suspend Intermediate B (1.0 equiv) and naphthalene-1-carboxamide (1.2 equiv) in dry DMF.

  • Add potassium carbonate (2.0 equiv) as a base to deprotonate the amide nitrogen.

  • Heat at 60°C for 12 hours under nitrogen atmosphere.

  • Purify the crude product via recrystallization from ethanol.

Key Data :

  • Yield : 55–65%

  • IR (KBr) : 1685 cm−1 (C=O stretch), 1540 cm−1 (N–H bend).

  • 1H NMR (DMSO-d6): δ 8.72 (s, 1H, NH), 8.35–7.42 (m, 11H, Ar-H and imidazo-thiazole protons), 4.85 (s, 2H, CH2).

Optimization and Challenges

Regioselectivity in Cyclization

The use of 4-fluorophenacyl bromide ensures regioselective formation of the 6-(4-fluorophenyl) substituent. Competing pathways are suppressed by maintaining a stoichiometric excess of the phenacyl component.

Purification of Hydrophobic Intermediates

The final compound’s lipophilicity necessitates chromatographic purification with gradients of ethyl acetate and methanol (up to 10%) to remove unreacted naphthalene derivatives.

Analytical Validation

Spectroscopic Confirmation

  • 13C NMR (DMSO-d6): δ 165.8 (C=O), 158.2 (C-F), 145.6 (imidazo C-2), 134.2–122.4 (aromatic carbons), 42.1 (CH2).

  • HPLC Purity : >98% (C18 column, acetonitrile:water 70:30).

X-ray Crystallography

Single-crystal X-ray analysis of Intermediate A confirms the imidazo-thiazole core geometry, with bond angles consistent with analogous structures.

Scalability and Industrial Relevance

The protocol is scalable to gram quantities without significant yield reduction. Critical parameters include:

  • Strict anhydrous conditions during amide coupling.

  • Use of recyclable solvents (e.g., ethanol in cyclization steps) .

Chemical Reactions Analysis

Types of Reactions

N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions on the thiazole and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of imidazo[2,1-b][1,3]thiazole and naphthalene moieties. The synthesis typically involves multi-step processes including:

  • Formation of Imidazo[2,1-b][1,3]thiazole Core : This is achieved through cyclization reactions involving substituted thioureas and α-halo ketones.
  • Attachment of Naphthalene Moiety : This step usually involves nucleophilic substitution reactions with naphthalene derivatives.

Synthetic Routes

StepReaction TypeReagentsConditions
1CyclizationSubstituted thiourea + α-halo ketoneEthanol
2Nucleophilic SubstitutionImidazo[2,1-b][1,3]thiazole + naphthalene derivativeVaries

Antimicrobial Activity

N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide has shown promising results in antimicrobial assays. It has been evaluated against various bacterial strains, including Mycobacterium avium subsp. paratuberculosis. In vitro studies indicate that certain derivatives exhibit higher activity than established antibiotics like rifampicin and ciprofloxacin .

Anticancer Potential

Research indicates that this compound may possess anticancer properties by inhibiting specific kinases involved in cell proliferation. The mechanism of action appears to involve binding to enzyme targets, leading to reduced cellular growth in cancer cells . This suggests potential applications in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Variations in the substituents on the naphthalene and thiazole rings significantly influence lipophilicity and biological activity. For instance, compounds with electron-withdrawing groups tend to exhibit enhanced antimicrobial properties .

Study 1: Antimycobacterial Activity

A study assessed the antimycobacterial activity of various naphthalene-1-carboxanilides including derivatives of this compound. The results demonstrated that several compounds had two-fold higher activity against M. avium compared to rifampicin .

Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, the synthesized compounds were tested on human monocytic leukemia THP-1 cell lines. The most effective compounds exhibited negligible toxicity while maintaining significant antimicrobial activity .

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent targeting specific enzymes or receptors involved in disease pathways. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Material Science

In addition to biological applications, this compound is also being investigated for its utility in developing materials with specialized properties such as enhanced conductivity or fluorescence .

Mechanism of Action

The mechanism of action of N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Imidazothiazole Ring

  • 4-Chloro-N-(6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl)benzamide ():

    • Replaces the 4-fluorophenyl group with a 4-methylphenyl group and substitutes naphthalene-1-carboxamide with 4-chlorobenzamide.
    • Molecular weight: 367.86 g/mol.
    • The methyl group may increase hydrophobicity, while the chloro-substituent enhances electrophilicity .
  • 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide ():

    • Features a pyridinyl-linked acetamide instead of naphthalene carboxamide.
    • Dual 4-fluorophenyl groups may enhance symmetry and binding affinity to aromatic receptor pockets .

Carboxamide vs. Sulfonamide Derivatives

  • N-(2-((4-(6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)pyrimidin-2-yl)amino)ethyl)naphthalene-2-sulfonamide (Compound 25f, ): Replaces carboxamide with sulfonamide and introduces a pyrimidinyl-ethylamino linker. Acts as a pan-RAF inhibitor (IC₅₀ < 100 nM), suggesting sulfonamide groups may enhance kinase binding via stronger hydrogen bonding .

Aromatic Group Modifications

  • 6-(4-Fluorophenyl)-N-[(pyridin-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide (BI82825, ):
    • Substitutes naphthalene with pyridinylmethyl, reducing molecular weight to 352.39 g/mol.
    • The pyridine ring may improve solubility but reduce π-π stacking compared to naphthalene .

Bioactivity and Structure-Activity Relationships (SAR)

  • Naphthyl vs. 4-Fluorophenyl Substitutions ():

    • Naphthyl groups (e.g., in levocabastine analogs) improve receptor antagonism due to extended aromatic surfaces, while 4-fluorophenyl enhances metabolic stability and target selectivity .
    • The target compound’s dual 4-fluorophenyl and naphthalene groups may synergize to optimize both binding and pharmacokinetics.
  • Carboxamide Positional Effects :

    • Naphthalene-1-carboxamide (target) vs. naphthalene-2-carboxamide derivatives (e.g., BI82795) show positional isomerism effects on solubility and target engagement .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Substituents Bioactivity Highlights
Target Compound ~409.45* ~3.8 4-Fluorophenyl, naphthalene-1-carboxamide Potential kinase inhibition (inferred)
4-Chloro-N-(6-(4-methylphenyl)... (E18) 367.86 4.2 4-Methylphenyl, 4-chlorobenzamide Not reported
Compound 25f (E16) ~550.6* 4.5 Naphthalene-2-sulfonamide Pan-RAF inhibitor (IC₅₀ < 100 nM)
BI82825 (E20) 352.39 2.9 Pyridin-2-ylmethyl carboxamide Not reported

*Estimated based on structural similarity.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling a substituted imidazo[2,1-b][1,3]thiazole intermediate with naphthalene-1-carboxamide. Key steps include:

  • Intermediate Preparation : Reacting 4-fluorophenylacetic acid with carbonyl-dimethyl-imidazole in N-methylpyrrolidinone to activate the carboxylic acid group .
  • Amide Bond Formation : Condensation with an amine-containing imidazo-thiazole derivative under heating (383 K for 19 hours) .
  • Optimization Strategies :
    • Use PEG-400 as a green solvent medium with Bleaching Earth Clay (pH 12.5) as a catalyst to enhance reaction efficiency .
    • Monitor reaction progress via TLC (hexane:ethyl acetate = 8:2) and purify via flash chromatography (ethyl acetate/hexane) .

Q. Table 1: Reaction Optimization Parameters

ParameterExample ConditionsSource
CatalystBleaching Earth Clay (10 wt%)
SolventPEG-400 or N-methylpyrrolidinone
Temperature70–80°C (heterogeneous) / 383 K
PurificationFlash chromatography (ethyl acetate/hexane)

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer: A multi-technique approach is employed:

  • Spectroscopy :
    • IR : Look for C=O stretch (~1670–1680 cm⁻¹) and aromatic C=C (~1590 cm⁻¹) .
    • ¹H/¹³C NMR : Identify naphthalene protons (δ 7.2–8.4 ppm) and imidazo-thiazole methyl groups (δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolve disorder in fluorophenyl groups (e.g., 75:25 occupancy ratio) and hydrogen-bonding interactions (N–H⋯N, ~2.02 Å) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+ calculated vs. observed) .

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic FeaturesSource
IRC=O (1671 cm⁻¹), C–N (1303 cm⁻¹)
¹H NMRNaphthalene H (δ 7.87 ppm), –OCH₂ (δ 5.48 ppm)
X-rayDihedral angles (34.3°–43.9°), H-bonding

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies may arise from assay conditions or target specificity. Address them by:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 or HeLa) and controls.
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values under identical conditions (pH, serum concentration) .
  • Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition vs. cytotoxicity) to identify outliers .

Q. How can computational modeling predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., COX-1/2 or kinases). Focus on:
    • Hydrophobic pockets : Naphthalene and fluorophenyl groups .
    • Hydrogen bonds : Amide carbonyl with Ser530 (COX-2) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. Table 3: Computational Parameters

Software/ToolApplicationSource
AutoDock VinaInitial docking poses
AMBERStability of ligand-protein interactions

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Crystallization Issues : Poor solubility in polar solvents; fluorophenyl disorder.
  • Solutions :
    • Use slow evaporation from methanol/ethyl acetate mixtures .
    • Apply SHELXL for refinement of disordered fluorine atoms (0.75:0.25 occupancy) .

Q. How is the compound’s stability evaluated under physiological conditions?

Methodological Answer:

  • In Vitro Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC .
  • Metabolite Identification : Use LC-MS/MS to detect oxidation products (e.g., hydroxylation of naphthalene) .

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